(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide, also known as BBI608, is a small molecule drug that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. BBI608 is a member of the hydrazinecarbothioamide family of compounds and is a potent inhibitor of cancer stem cells.
Mecanismo De Acción
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide works by targeting a specific protein called STAT3, which is overexpressed in many types of cancer and is involved in cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide inhibits STAT3 phosphorylation and activation, which leads to the inhibition of cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide also inhibits the expression of several genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been shown to have minimal toxicity in preclinical and clinical studies, with no significant adverse effects reported. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to be well-tolerated in patients with advanced solid tumors and has shown promising anti-cancer activity in these patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in lab experiments include its potent anti-cancer activity, minimal toxicity, and well-characterized mechanism of action. However, (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide is still in the early stages of clinical development, and more research is needed to fully understand its potential as a cancer therapy.
Direcciones Futuras
Future research on (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should focus on further characterizing its mechanism of action and identifying the optimal dose and treatment schedule for different types of cancer. Additionally, more clinical trials are needed to evaluate the safety and efficacy of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in larger patient populations. Finally, combination therapies that include (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should be explored to enhance its anti-cancer activity and overcome potential resistance mechanisms.
Métodos De Síntesis
The synthesis of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide involves several steps, including the condensation of 4-bromophenylacetic acid with 2-(1H-indol-3-yl)ethylamine to form the intermediate 2-(4-bromophenyl)-1-(1H-indol-3-yl)ethanamine. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to inhibit cancer stem cell growth and self-renewal, which is a key factor in cancer recurrence and resistance to chemotherapy. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has also been shown to inhibit tumor growth and metastasis in various types of cancer, including colorectal, pancreatic, and ovarian cancer.
Propiedades
Nombre del producto |
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide |
---|---|
Fórmula molecular |
C25H23BrN4OS |
Peso molecular |
507.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[(E)-[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C25H23BrN4OS/c26-21-10-12-22(13-11-21)31-15-14-30-18-20(23-8-4-5-9-24(23)30)17-28-29-25(32)27-16-19-6-2-1-3-7-19/h1-13,17-18H,14-16H2,(H2,27,29,32)/b28-17+ |
Clave InChI |
APTCHWWQRROYAR-OGLMXYFKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.